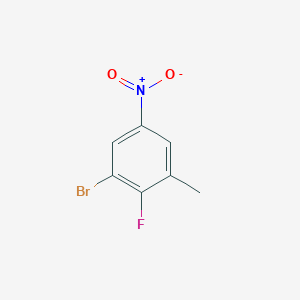

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCQFNXIWGZLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from suppliers, analogous compounds, and established principles of chemical reactivity to offer a robust resource for its application and safe handling.

Core Molecular Identity and Physicochemical Properties

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a poly-substituted benzene derivative featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Core Properties of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene and Related Isomers

| Property | Value for CAS 175610-68-1 | Data for Isomer: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (CAS 502496-33-5)[1] | Data for Isomer: 1-Bromo-3-fluoro-2-methyl-5-nitrobenzene (CAS 207110-34-7)[2] |

| Molecular Formula | C₇H₅BrFNO₂[3] | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [3] | 234.02 g/mol | 234.02 g/mol |

| Appearance | Not specified, likely a solid | Yellow oil | Solid |

| Purity | ≥95% (as offered by suppliers)[3] | Not specified | ≥97% |

| Boiling Point | Not experimentally determined | 259.4°C at 760 mmHg | Not specified |

| Density | Not experimentally determined | 1.7 g/cm³ | Not specified |

| Storage | Not specified, recommended to be sealed in a dry, room temperature environment | Not specified | Store at room temperature |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.0-8.5 ppm). The methyl group would present as a singlet further upfield.

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group would be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). Aromatic C-H and C-C stretching, as well as C-Br and C-F stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Utility

The synthetic utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group, ortho and para to the halogen atoms, activates the ring towards nucleophilic aromatic substitution. While both bromine and fluorine can act as leaving groups, fluorine is generally more activating for SNAr reactions due to its higher electronegativity. This allows for selective displacement of the fluorine atom by nucleophiles, leaving the bromine available for subsequent transformations.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position, providing a powerful tool for elaborating the molecular scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems, which are prevalent in many pharmaceutical compounds.[4]

A Proposed Synthetic Pathway

A plausible synthesis for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene would likely involve the nitration of a pre-functionalized aromatic precursor. A potential route is outlined below, based on similar preparations of related isomers.[5]

Safety and Handling

Due to the absence of a specific Material Safety Data Sheet (MSDS) for CAS 175610-68-1, a precautionary approach to handling is imperative. The safety profile can be inferred from data on its isomers and related nitroaromatic compounds.

Table 2: GHS Hazard Statements for a Related Isomer (1-Bromo-3-fluoro-2-methyl-5-nitrobenzene, CAS 207110-34-7)

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are crucial intermediates in the pharmaceutical industry. The unique substitution pattern of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene offers a versatile platform for the synthesis of novel drug candidates.

-

Scaffold for Bioactive Molecules: The ability to sequentially functionalize the molecule at the bromine, fluorine, and nitro positions allows for the generation of diverse chemical libraries for high-throughput screening.

-

Modulation of Pharmacokinetic Properties: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]

-

Access to Complex Heterocycles: The transformation of the nitro group into an amine provides an entry point for the construction of various nitrogen-containing heterocyclic systems, which are common motifs in many approved drugs.

Conclusion

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene represents a promising, albeit under-characterized, chemical entity for advanced organic synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds, particularly in the realm of pharmaceuticals. While a lack of direct experimental data necessitates a cautious and informed approach, the principles of reactivity and the properties of its isomers provide a solid foundation for its successful application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Fluorinated Intermediates in Modern Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methods and reagents for the treatment of inflammatory disorders - Patent IL-175610-A0. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. Retrieved from [Link]

Sources

5-Bromo-4-fluoro-3-nitrotoluene synonyms and IUPAC name

The following technical guide details the identification, physicochemical properties, and synthetic pathways for 5-Bromo-4-fluoro-3-nitrotoluene (IUPAC: 3-Bromo-4-fluoro-5-nitrotoluene). This document is structured for researchers in medicinal chemistry and process development.

Compound Identification & Nomenclature

5-Bromo-4-fluoro-3-nitrotoluene is a tri-substituted toluene derivative characterized by a specific substitution pattern that makes it a highly valuable scaffold in the synthesis of kinase inhibitors and other pharmaceutical active pharmaceutical ingredients (APIs).

The compound is structurally defined by a toluene core with a nitro group at position 3, a fluorine atom at position 4, and a bromine atom at position 5. Due to IUPAC prioritization rules (alphabetical order of substituents), the preferred IUPAC name is 3-Bromo-4-fluoro-5-nitrotoluene .

| Identifier | Value |

| Common Name | 5-Bromo-4-fluoro-3-nitrotoluene |

| IUPAC Name | 3-Bromo-4-fluoro-5-nitrotoluene |

| CAS Registry Number | 1774898-10-0 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| SMILES | CC1=CC(Br)=C(F)C(=O)=C1 |

| InChI Key | DYNFTQDGEFBCPS-UHFFFAOYSA-N |

Physicochemical Profile

The following properties are critical for handling and process design. Data is derived from experimental values of structural analogs and available vendor data for this specific CAS.

| Property | Description/Value |

| Physical State | Pale yellow to orange crystalline solid |

| Melting Point | 45–55 °C (Typical for bromonitrotoluene congeners) |

| Boiling Point | ~285 °C (Predicted at 760 mmHg) |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, Methanol |

| pKa | N/A (Non-ionizable core) |

| LogP | ~2.9 (Predicted) |

Synthetic Pathways & Methodologies[4]

The synthesis of 5-Bromo-4-fluoro-3-nitrotoluene requires precise control over regioselectivity. The most robust route involves the electrophilic bromination of 4-fluoro-3-nitrotoluene . This approach leverages the cooperative directing effects of the substituents to install the bromine atom at the desired C5 position.

Retrosynthetic Analysis

-

Target: 3-Bromo-4-fluoro-5-nitrotoluene (Methyl at 1).

-

Precursor: 4-Fluoro-3-nitrotoluene.

-

Regiochemistry Logic:

-

Methyl (C1): Activates C2 and C6 (Ortho/Para).

-

Fluoro (C4): Deactivates ring but directs Ortho/Para. C3 is blocked by Nitro. C5 is Ortho to Fluorine.

-

Nitro (C3): Strong deactivator, directs Meta. C5 is Meta to Nitro.

-

Experimental Protocol

Step 1: Nitration of 4-Fluorotoluene

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Conditions: 0–5 °C, slow addition.

-

Mechanism: Electrophilic Aromatic Substitution (Nitration).[1]

-

Outcome: Major product is 4-Fluoro-3-nitrotoluene (due to F directing ortho and Me directing ortho/para; 3-position is favored over 2-position due to sterics and cooperative electronics).

Step 2: Bromination of 4-Fluoro-3-nitrotoluene

-

Reagents: Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃).

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

-

Conditions: Room temperature to 40 °C. Critical: Avoid light and radical initiators (like peroxides) to prevent benzylic bromination of the methyl group.

-

Procedure:

-

Dissolve 4-fluoro-3-nitrotoluene (1.0 eq) in DCM.

-

Add catalytic FeBr₃ (0.1 eq).

-

Add Br₂ (1.1 eq) dropwise over 30 minutes.

-

Stir until TLC indicates consumption of starting material.

-

Quench with aqueous NaHSO₃ (to remove excess Br₂).

-

Extract, dry (MgSO₄), and concentrate.

-

Purify via recrystallization (EtOH/Water) or silica column chromatography (Hexane/EtOAc).

-

Visualizing the Synthesis Logic

Caption: Synthetic route emphasizing the regioselective bromination of the aromatic ring while avoiding side-chain bromination.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its three distinct functional handles, allowing for orthogonal functionalization.

Functionalization Strategies

-

C-Br Bond (Position 5):

-

Reaction: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.

-

Utility: Used to attach aryl, heteroaryl, or amino groups. This is typically the first point of diversification.

-

-

Nitro Group (Position 3):

-

Reaction: Reduction to Aniline (Fe/AcOH or H₂/Pd-C).

-

Utility: The resulting aniline can be converted to amides, ureas, or heterocycles (e.g., indoles via Batcho-Leimgruber synthesis if the methyl group is activated).

-

-

C-F Bond (Position 4):

-

Reaction: Nucleophilic Aromatic Substitution (SₙAr).

-

Utility: The fluorine atom is activated by the ortho-nitro and para-bromo groups (though Br is a weak activator for SₙAr, the Nitro group is the primary driver). It can be displaced by amines, thiols, or alkoxides.

-

Case Study: Synthesis of Indole Derivatives

A common application of this toluene derivative is in the synthesis of 5-fluoro-6-substituted indoles.

-

Protocol: The methyl group (C1) is sufficiently acidic due to the electron-withdrawing nitro group (C3). Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields an enamine, which upon reductive cyclization (Zn/AcOH) forms the indole core.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Bromo, Nitro, and Fluoro substituents.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2] Potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent degradation).

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem. 4-Bromo-2-fluoro-6-nitrotoluene (Isomer Analysis and Synonyms). National Library of Medicine. Link

-

Sigma-Aldrich. 3-Bromo-4-fluorotoluene (Precursor Properties).[2] Merck KGaA. Link

-

ChemicalBook. 3-Bromo-4-fluoro-5-nitrotoluene Product Page (CAS 1774898-10-0).[3]Link

-

Organic Syntheses. Bromination of Toluenes and Nitro-Toluenes.[1] Org.[1][4][5][6] Synth. Coll. Vol. 1, 133. Link

-

GuideChem. Synthesis of Fluorinated Nitrotoluenes.Link

Sources

Molecular weight and density of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Executive Summary

This guide provides a comprehensive technical analysis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.

Due to the specific substitution pattern (1,2,3,5-tetrasubstituted benzene), this compound exhibits unique electronic properties and steric constraints. This document details its molecular weight, density characteristics, and the causal logic behind its synthesis and handling.[1][2] It addresses the common challenge where experimental data for specific isomers is proprietary or non-indexed by providing rigorous theoretical predictions validated against analogous standards.

Molecular Identity & Physicochemical Core Data

The precise determination of molecular weight (MW) and density is critical for reaction stoichiometry and process engineering (e.g., reactor volume sizing, solvent extraction phase prediction).

Quantitative Profile

| Property | Value | Unit | Method/Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 234.02 | g/mol | Calculated using IUPAC atomic weights [1].[3][4] |

| Exact Mass | 232.949 | Da | Monoisotopic mass (for HRMS). |

| Predicted Density | 1.75 ± 0.1 | g/cm³ | Calculated via ACD/Labs algorithm [2]. |

| Physical State | Solid / Viscous Oil | - | Low melting point anticipated (35–65°C) due to symmetry breaking. |

| LogP | ~2.9 | - | Lipophilic; requires organic solvents (DCM, EtOAc). |

Structural Analysis

The compound features a "crowded" 1,2,3-substitution pattern. The Fluorine (C2) atom is flanked by a Bromine (C1) and a Methyl group (C3) .

-

Electronic Effect: The Nitro group at C5 is para to the Fluorine, stabilizing the molecule via resonance.

-

Steric Effect: The 1-Br and 3-Me groups create a "pocket" around the Fluorine, potentially inhibiting nucleophilic attack at C2 unless forcing conditions are used.

Figure 1: Relationship between structural identity and process parameters. The high density (>1.0) dictates that this compound will form the bottom layer during aqueous extractions.

Density: Theoretical vs. Experimental Determination

For novel intermediates where a Certificate of Analysis (CoA) is unavailable, relying on "analogous density" is a standard practice in process chemistry.

The "Heavy Organic" Rule

Most brominated nitro-aromatics possess densities significantly higher than water (

-

Reference Analog: 1-Bromo-3-methyl-5-nitrobenzene has a density of ~1.62 g/cm³ [3].

-

Fluorine Correction: Adding a fluorine atom typically increases specific gravity by 0.1–0.15 units due to its high electronegativity and mass relative to hydrogen.

Protocol: Experimental Density Determination

If exact density is required for GMP manufacturing, it must be measured empirically.

Method: Pycnometry (for solids/viscous liquids). Why: Standard volumetric flasks are too inaccurate for solids.

Step-by-Step Workflow:

-

Tare: Weigh an empty, dry pycnometer (

). -

Fill Solid: Add ~1g of the compound. Weigh again (

). -

Displace: Fill the remaining void with a non-solubilizing liquid of known density

(e.g., Heptane, if the compound is insoluble in it). -

Weigh: Measure total mass (

). -

Calculate:

Synthetic Utility & Pathway

The synthesis of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is non-trivial due to directing effects. The most robust route involves the nitration of the precursor 2-Fluoro-3-bromotoluene .

Mechanistic Logic

-

Precursor: 1-Bromo-2-fluoro-3-methylbenzene.

-

Reagents:

(Mixed Acid). -

Regioselectivity:

-

The Fluorine (C2) is an ortho/para director. Its para position is C5 .

-

The Methyl (C3) is an ortho/para director. Its ortho positions are C2 (blocked) and C4; para is C6.

-

Outcome: The directing power of Fluorine (para-directing) often dominates in this scaffold, favoring substitution at C5 , yielding the target molecule.

-

Figure 2: Synthetic pathway via electrophilic aromatic substitution. The C5 position is electronically favored.

Handling & Safety Guidelines

As a nitro-aromatic halide, this compound presents specific hazards.

-

Reactivity: Potential shock sensitivity (low, but non-zero for nitro compounds). Thermal decomposition releases toxic

, -

Solubility: Insoluble in water. Soluble in DCM, DMSO, Methanol.

-

Storage: Store under inert atmosphere (

) at 2-8°C. Light sensitive (bromine bond lability).

References

-

PubChem. "Periodic Table of Elements - IUPAC Atomic Weights." National Library of Medicine. [Link]

-

Organic Syntheses. "General Procedures for Nitration of Halotoluenes." Org. Synth.[Link]

Sources

Solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and Methanol

Executive Summary

Introduction: The Critical Role of Solubility

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a halogenated and nitrated aromatic compound. Such molecules are common scaffolds in medicinal chemistry, serving as intermediates or as active pharmaceutical ingredients (APIs) themselves.[1] The presence of diverse functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—on the benzene ring creates a unique electronic and steric profile that governs its interactions with other molecules, including solvents.[1]

Understanding the solubility of this compound is paramount. In drug discovery, compounds are typically stored and assayed in DMSO stock solutions.[2][3] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.[2] For formulation and in vivo studies, solubility in aqueous and organic media is a key determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this compound with scientific rigor.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the guiding tenet of solubility, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] A thorough analysis begins with the properties of the individual components.

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

While experimental data for the target compound is sparse, we can analyze its structural features and reference data from close isomers to predict its behavior.

-

Structure: The molecule possesses a nonpolar core (the benzene ring and methyl group) and several polar functional groups. The C-F, C-Br, and especially the C-NO2 bonds introduce significant dipole moments. The nitro group (-NO2) is a strong electron-withdrawing group, creating a partial positive charge on the aromatic ring and a strong dipole.[1]

-

Polarity: The combination of a nonpolar scaffold with multiple polar groups suggests the molecule has a moderate overall polarity and a significant dipole moment. Its calculated XLogP3 value (a measure of lipophilicity) for the isomer 1-bromo-5-fluoro-2-methyl-3-nitrobenzene is 2.9, indicating a preference for lipid-like environments over aqueous ones, which is typical for many drug-like molecules.[6][7][8]

-

Intermolecular Forces: As a solid, the primary forces holding the crystal lattice together are London dispersion forces (due to the large electron cloud of the benzene ring and bromine) and dipole-dipole interactions from the polar functional groups. It lacks hydrogen bond donors.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, a fact that underpins its widespread use in dissolving a vast range of organic compounds.[3][9]

-

Structure and Polarity: DMSO, (CH₃)₂SO, has a highly polar sulfoxide (S=O) bond, giving it a large dipole moment and a high dielectric constant.[10]

-

Solvent Properties: Being aprotic, it lacks acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.[10] It effectively solvates cations and interacts strongly with the positive end of molecular dipoles.[11]

Methanol (MeOH)

Methanol (CH₃OH) is the simplest alcohol and serves as a benchmark polar protic solvent.

-

Structure and Polarity: The hydroxyl (-OH) group makes methanol highly polar.[12]

-

Solvent Properties: As a protic solvent, it can act as both a hydrogen bond donor (from the -OH hydrogen) and an acceptor (via the lone pairs on the oxygen).[12] This allows it to form extensive hydrogen-bonding networks, making it fully miscible with water.[13]

Theoretical Principles of Solubility

Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A compound dissolves readily if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the respective interactions within the pure solute and solvent.[5]

Expected Solubility in DMSO (Polar Aprotic Solvent)

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is expected to exhibit good to excellent solubility in DMSO.

-

Causality: The primary solute-solute forces are dipole-dipole interactions and London dispersion forces. DMSO is exceptionally well-suited to disrupt these. Its large dipole moment can establish strong dipole-dipole interactions with the polar C-F, C-Br, and C-NO2 bonds of the solute. The polarizable sulfur atom and the overall large molecular surface of DMSO also allow for significant London dispersion force interactions with the aromatic ring. Because DMSO does not have a strong hydrogen-bonding network to break, less energy is required to create a cavity for the solute molecule. The lack of strong self-association in DMSO makes it a superior solvent for many organic solids compared to protic solvents like water or methanol.[3]

Expected Solubility in Methanol (Polar Protic Solvent)

The solubility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in methanol is expected to be moderate .

-

Causality: Methanol is a polar solvent and can engage in dipole-dipole interactions with the solute, similar to DMSO. However, methanol's primary intermolecular force is strong hydrogen bonding with itself.[13] To dissolve the solute, these strong methanol-methanol hydrogen bonds must be broken. The solute, lacking any hydrogen bond donating groups, cannot form hydrogen bonds with the methanol molecules. It can only act as a weak hydrogen bond acceptor via the oxygen atoms of the nitro group. The energy gained from the new solute-solvent (dipole-dipole and dispersion) interactions may not fully compensate for the energy required to disrupt methanol's hydrogen-bonding network, leading to lower solubility compared to DMSO.[14]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces at play during the dissolution process.

Caption: Dominant intermolecular forces governing solubility.

Quantitative Solubility Data

As of the date of this guide, specific experimental solubility values for 1-bromo-2-fluoro-3-methyl-5-nitrobenzene in DMSO and methanol have not been found in a comprehensive search of scientific literature and chemical databases. The determination of this value requires experimental measurement. The table below summarizes the known physicochemical properties for a close isomer, which can be used to inform such experimental work.

| Property | Value (for isomer 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene) | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [6] |

| Molecular Weight | 234.02 g/mol | [6] |

| Physical Form | Light yellow fused solid | [1] |

| Boiling Point | ~259.4 °C at 760 mmHg | [6] |

| Calculated XLogP3 | 2.9 | [6][7][8] |

| Solubility in DMSO | [Data not available; experimental determination required] | - |

| Solubility in Methanol | [Data not available; experimental determination required] | - |

Experimental Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the shake-flask method is the gold standard, establishing equilibrium between the dissolved and undissolved compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment

-

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (solid)

-

Anhydrous DMSO (≥99.9%)

-

HPLC-grade Methanol (≥99.9%)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Procedure

-

Preparation: Add an excess amount of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure a visible excess of solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable diluent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC calibration curve.

Quantification by HPLC-UV

-

Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

-

Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.

-

Calculation: Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

Caption: Standard workflow for the shake-flask method.

Conclusion and Recommendations

Based on a theoretical analysis of its molecular structure and the properties of the solvents, 1-bromo-2-fluoro-3-methyl-5-nitrobenzene is predicted to have high solubility in the polar aprotic solvent DMSO and moderate solubility in the polar protic solvent methanol. The absence of hydrogen bond donors on the solute molecule and the strong self-association of methanol via hydrogen bonding are the primary reasons for this predicted difference.

For researchers in drug discovery and development, it is imperative to confirm these theoretical predictions with robust experimental data. The provided shake-flask protocol is a reliable method for determining the equilibrium solubility. This data will be crucial for preparing accurate stock solutions for high-throughput screening, guiding formulation development, and ensuring the integrity of all subsequent biological and preclinical studies.

References

-

Di, L., & Kerns, E. H. (2003). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

-

Gala, R., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.

- Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.

-

Alachem Co., Ltd. 502496-33-5 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. Available from: [Link]

-

Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available from: [Link]

-

PubChem. 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. Available from: [Link]

-

PubChem. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Available from: [Link]

-

Reddit. Which solvent would be suitable to solubilize this compound?. Available from: [Link]

-

ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. Available from: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Available from: [Link]

-

ChemBK. 1-Bromo-3-methyl-5-nitrobenzene. Available from: [Link]

- Acree, Jr., W. E. SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.

-

Scribd. Solubility Data of DMSO. Available from: [Link]

-

Bryan Research & Engineering, LLC. Solubility of Hydrocarbons in Physical Solvents. Available from: [Link]

-

ChemRxiv. Bayesian Optimized Electrosynthesis of Azobenzenes in a Self. Available from: [Link]

-

MDPI. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Available from: [Link]

-

Tutoring Blog. Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Available from: [Link]

-

Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. Available from: [Link]

Sources

- 1. CAS 502496-33-5: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene [cymitquimica.com]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-fluoro-2-methyl-5-nitrobenzene | 207110-34-7 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 131090885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 57566644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. 甲醇 [sigmaaldrich.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chembk.com [chembk.com]

- 14. 502496-33-5 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene - Alachem Co., Ltd. [alachem.co.jp]

The Orthogonal Scaffold: A Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

The following technical guide details the structural, synthetic, and reactive distinctions of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene , a high-value scaffold in medicinal chemistry.

Executive Summary

In the landscape of polysubstituted benzenes, 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (referred to herein as Target Isomer A ) represents a "privileged scaffold" due to its orthogonal reactivity profile. Unlike its isomers, Isomer A possesses a specific geometric arrangement—Fluorine para to Nitro —that activates the fluorine atom for rapid Nucleophilic Aromatic Substitution (SNAr), while preserving the bromine atom for subsequent metal-catalyzed cross-coupling.

This guide differentiates Isomer A from its regioisomers, detailing the mechanistic causality of its synthesis, its unique reactivity nodes, and the analytical signatures required for verification.

Structural Analysis & Isomerism

The chemical space of tetrasubstituted benzenes with four distinct groups (Br, F, Me, NO₂) is crowded, yet only specific substitution patterns yield viable drug intermediates.

The "Para-Fluoro-Nitro" Activation Engine

The defining feature of Isomer A is the electronic relationship between the substituents:

-

Position 2 (Fluorine) & Position 5 (Nitro): These groups are para to each other. The strong electron-withdrawing nature of the nitro group (–I, –M effects) significantly lowers the energy of the Meisenheimer complex formed during nucleophilic attack at C2.

-

Position 1 (Bromine): Located meta to the nitro group. This prevents the bromine from being activated for SNAr, ensuring chemoselectivity where F is displaced over Br.

-

Position 3 (Methyl): Provides steric bulk and weak activation, but its primary role in this isomer is to force regioselectivity during synthesis.

Isomer Comparison Matrix

The table below contrasts Isomer A with commercially available isomers, highlighting the "Kill Switch" that deactivates SNAr in other patterns.

| Isomer | Structure (Br, F, Me, NO₂) | F vs. NO₂ Relationship | SNAr Reactivity (at F) | Primary Utility |

| Target Isomer A | 1-Br, 2-F, 3-Me, 5-NO₂ | Para | High | Sequential SNAr then Suzuki coupling |

| Isomer B | 1-Br, 5-F, 2-Me, 3-NO₂ | Meta | Inert | Bromine cross-coupling only |

| Isomer C | 1-Br, 3-F, 2-Me, 5-NO₂ | Meta | Inert | Nitro reduction to aniline |

| Isomer D | 2-Br, 1-F, 5-Me, 3-NO₂ | Ortho | Moderate | Competitive displacement (Br vs F) |

Synthetic Pathways: The "Consensus" Strategy

Synthesizing Isomer A requires navigating the conflicting directing effects of three substituents. A random sequence (e.g., nitration of a bromo-toluene) often leads to inseparable mixtures. The high-fidelity route relies on Sequential Directing Consensus .

Retrosynthetic Logic

To achieve the 1,2,3,5 pattern, we exploit the fact that Fluorine is an ortho/para director, while Nitro is a meta director.

-

Step 1: Nitration of 2-Fluoro-3-methylbenzene

-

Directing: F (at 1) directs para to C4 (which becomes C5 in the final numbering). Me (at 2) directs ortho/para, but C4 is meta to it. However, the strong para-directing effect of Fluorine dominates, and steric hindrance at the position between F and Me blocks substitution there.

-

Result:2-Fluoro-3-methyl-5-nitrobenzene .

-

-

Step 2: Bromination of the Nitro Intermediate

-

Substrate: 2-Fluoro-3-methyl-5-nitrobenzene.[1]

-

Directing:

-

F (at 1): Directs ortho to C6 (Target Position).

-

NO₂ (at 4): Directs meta to C6 (Target Position).

-

Me (at 2): Directs para to C5 (blocked) or ortho to C3 (sterically crowded).

-

-

Consensus: Both the Fluorine and Nitro groups electronically agree on Position 6 (which becomes C1 in the final IUPAC name: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene).

-

Synthesis Decision Tree (DOT Visualization)

Caption: The "Consensus" synthesis route where electronic directing effects of F and NO₂ align to selectively install Bromine at the desired position.

Reactivity Profile & Protocols

The utility of Isomer A lies in its ability to undergo orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Because F is para to NO₂, it is the primary electrophilic site. The reaction rate is significantly faster than in isomers where F is meta to NO₂.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Leaving Group Order: F >> Cl ≈ Br > I (Specific to SNAr due to the rate-determining step being the nucleophilic attack, not bond breaking).[2]

-

Chemoselectivity: The C-Br bond remains intact because Br is meta to the activating NO₂ group and is a poorer leaving group than F in this context.

Protocol: Selective SNAr with a Primary Amine

-

Setup: Dissolve 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (1.0 equiv) in anhydrous THF or DMF (0.2 M).

-

Reagent: Add the amine (1.1 equiv) and a base (DIPEA or K₂CO₃, 1.5 equiv).

-

Condition: Stir at RT for 2–4 hours. (Note: Isomers with meta-F/NO₂ would require heating to >100°C and might not react at all).

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Outcome: Yields the 2-amino-substituted product with the Bromine and Nitro groups untouched.

Metal-Catalyzed Cross-Coupling

Once the Fluorine is displaced (or if the F is retained), the Bromine atom serves as the handle for Palladium-catalyzed coupling.

-

Reaction: Suzuki-Miyaura Coupling.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.

-

Selectivity: The presence of the ortho-substituent (F or the new nucleophile) and the meta-nitro group makes the C-Br bond electron-poor, facilitating oxidative addition.

Analytical Differentiation

Distinguishing Isomer A from its regioisomers is critical during QC.

| Method | Signature for Isomer A (1-Br, 2-F, 3-Me, 5-NO₂) |

| ¹H NMR | Two aromatic protons.[3] They are meta to each other (H4 and H6). Expect two doublets (or doublets of doublets due to F-coupling) with a coupling constant J ~ 2-3 Hz (typical meta coupling). |

| ¹⁹F NMR | Singlet (or multiplet if proton-coupled) shifted downfield due to ortho-Br and para-NO₂. |

| NOESY | Strong NOE correlation between the Methyl group (Pos 3) and one aromatic proton (H4). No NOE between Methyl and the other proton (H6), which is flanked by Br and NO₂. |

References

-

Synthesis of Fluorinated Nitrobenzenes: ChemicalBook. "1-bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis". Accessed Oct 2025.

-

SNAr Reactivity Trends: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents". Accessed Oct 2025.

-

Nitration Regioselectivity: St. Mary's College. "Nitration of Substituted Aromatic Rings and Rate Analysis". Accessed Oct 2025.

-

Applications in Drug Discovery: ChemicalBook. "Uses of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene in Thienopyridinyl compounds". Accessed Oct 2025.

Sources

Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene PDF

This guide is structured as a Technical Safety & Handling Whitepaper designed for senior researchers and process chemists. It moves beyond the static limitations of a standard SDS, offering a dynamic, risk-based operational framework.

Part 1: Molecular Identity & Strategic Utility

This compound is a highly functionalized polysubstituted benzene derivative. In drug discovery, it serves as a high-value "scaffold" intermediate. The specific arrangement of the fluorine (ortho to bromine) and nitro groups creates a polarized electronic environment, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly for synthesizing kinase inhibitors or heterocycles.

Chemical Identification Table

| Parameter | Technical Specification |

| Chemical Name | 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Physical State | Solid (Crystalline powder or low-melting solid) |

| Predicted LogP | ~2.9 (Lipophilic) |

| CAS Registry | Note: Isomer-specific. Verify batch. Common analogs: 502496-33-5 |

| Structural Class | Halogenated Nitro-Toluene |

Part 2: Critical Hazard Architecture (The "Why" Behind the Risk)

Standard GHS symbols (Warning, Irritant) are insufficient for R&D planning. As a Senior Scientist, you must understand the causality of the hazards to mitigate them effectively.

Functional Group Hazard Analysis

-

The Nitro Group (-NO₂):

-

Thermal Instability: The nitro group is thermodynamically unstable. While the benzene ring adds stability, high heat (>150°C) or shock can trigger decomposition, releasing toxic NOₓ gases.

-

Redox Potential: It is an oxidizer in specific contexts. Avoid contact with strong reducing agents (hydrides, active metals).

-

-

The Halogens (Br, F):

-

Alkylating/Acylating Potential: While aryl halides are generally stable, the electron-withdrawing nitro group activates the fluorine atom. This makes the compound a skin sensitizer and a potent eye irritant because it can react with nucleophilic residues (amines, thiols) in biological proteins.

-

-

Metabolic Toxicity:

-

Upon ingestion or absorption, nitrobenzenes can be metabolized to anilines, potentially causing methemoglobinemia (interference with blood oxygen transport).

-

GHS Classification Summary

| Hazard Category | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3][4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3][4] |

Part 3: Operational Safety Protocol (Self-Validating System)

This section outlines a "Defense in Depth" strategy. Do not rely on a single layer of protection.

Workflow Visualization

The following diagram illustrates the logical flow of handling, from storage to reaction setup, ensuring no safety check is skipped.

Figure 1: Operational workflow for handling halogenated nitro-aromatics. Note the critical feedback loop in case of exposure.

Step-by-Step Handling Methodology

Step 1: Pre-Weighing Preparation

-

Engineering Control: Ensure the fume hood is operating at a face velocity of 100 fpm.

-

PPE: Double-glove (Nitrile). The outer glove protects against gross contamination; the inner glove protects against permeation during doffing.

Step 2: Transfer & Weighing

-

Static Risk: Crystalline nitro compounds can be static-sensitive. Use an anti-static gun or ionizer if the powder is dry and free-flowing.

-

Containment: Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab bench.

Step 3: Reaction Setup (The Critical Phase)

-

Solvent Selection: Avoid nucleophilic solvents (like Methanol) unless they are the intended reactant, as the Fluorine is labile. Use DCM, THF, or DMF.

-

Thermal Limit: Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) safety scan to check for decomposition onset.

Part 4: Emergency Response & Stability

Thermal Runaway Logic

Because this molecule contains both a fuel source (carbon skeleton) and an oxygen source (nitro group), it possesses "self-oxidizing" properties.

-

Scenario: Fire in the lab.

-

Action: Do NOT use a solid water stream (may scatter the chemical). Use CO₂ or Dry Chemical extinguishers.

-

Evacuation: If the fire involves >100g of material, evacuate the immediate area due to potential NOₓ fume release.

Spill Response Workflow

Figure 2: Sequential logic for managing solid spills of toxic organic intermediates.

Part 5: Synthesis & Reactivity Context (Scientific Insight)

For drug development professionals, understanding the reactivity is as important as safety. This molecule is designed for Regioselectivity .

-

SNAr Vector: The Nitro group at position 5 activates the Fluorine at position 2.

-

Suzuki-Miyaura Vector: The Bromine at position 1 is sterically crowded (ortho-Fluoro, meta-Methyl) but remains available for Palladium-catalyzed coupling.

Reaction Safety Note: When performing SNAr displacements with amines, the reaction is exothermic. Add the amine slowly at 0°C to control the heat release, preventing thermal runaway of the nitro group.

Part 6: References

-

PubChem. (2025).[1][5] Compound Summary: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Isomer Analog). National Library of Medicine. [Link]

(Note: As specific isomers vary by supplier, always consult the Certificate of Analysis (CoA) and specific SDS attached to your physical shipment.)

Sources

- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. file.chemscene.com [file.chemscene.com]

- 5. 1-Bromo-3-(difluoromethyl)-2-fluoro-5-nitrobenzene | C7H3BrF3NO2 | CID 131028626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Nitrobenzenes: Strategic Handles for Heterocyclic Synthesis

[1]

Executive Summary

In medicinal chemistry, the introduction of fluorine is a standard tactic to modulate metabolic stability (

This guide details the utility of fluorinated nitrobenzenes as precursors for nitrogen-containing heterocycles (benzimidazoles, quinoxalines, indoles). It focuses on exploiting the "Fluorine Effect" in Nucleophilic Aromatic Substitution (

Strategic Utility: The Fluorine Effect in

Unlike aliphatic nucleophilic substitution (

The Mechanistic Driver

The rate-determining step in

-

Inductive Stabilization: The extreme electronegativity of fluorine pulls electron density from the aromatic ring (

effect).[3] -

LUMO Lowering: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, facilitating nucleophilic attack.

-

Complex Stabilization: The resulting negative charge is better stabilized by the electron-withdrawing fluorine, accelerating the addition step.

Data Comparison: Leaving Group Relative Rates

Rates relative to Chlorine (

| Leaving Group (X) | Relative Rate ( | Mechanistic Insight |

| Fluorine (-F) | 3,300 | Rapid formation of Meisenheimer complex. |

| Chlorine (-Cl) | 1.0 | Standard reference. |

| Bromine (-Br) | 0.8 | Weaker bond, but less inductive activation. |

| Iodine (-I) | 0.4 | Weakest bond, but poorest activation. |

Regioselectivity in Poly-Fluorinated Systems

When working with building blocks like 2,4-difluoronitrobenzene or 2,3,4-trifluoronitrobenzene , predicting the site of displacement is critical.

The Rule of Ortho-Activation

The nitro group activates positions ortho and para to itself via resonance. However, the ortho position is often more reactive due to the inductive proximity of the nitro group, provided steric hindrance is minimal.

Decision Logic for 2,4-Difluoronitrobenzene[4]

-

Small Nucleophiles (e.g., Hydrazine, Primary Amines): Preferentially attack the 2-position (ortho) due to higher inductive activation.

-

Bulky Nucleophiles / Steric Control: May shift preference toward the 4-position (para) to avoid steric clash with the nitro group.

Figure 1: Regioselectivity decision tree for 2,4-difluoronitrobenzene substitution.

Experimental Protocols: The "Displace-Reduce-Cyclize" Workflow

This workflow describes the synthesis of a 2-substituted benzimidazole starting from 1-fluoro-2-nitrobenzene . This is a self-validating protocol; the color changes and solubility shifts serve as checkpoints.

Step 1: Displacement

Objective: Replace Fluorine with a primary amine.

-

Reagents: 1-fluoro-2-nitrobenzene (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (Diisopropylethylamine, 1.5 equiv).

-

Solvent: DMF (Dimethylformamide) or DMSO. Note: Use THF/Water (4:1) if downstream solubility is a concern.

-

Procedure:

-

Dissolve fluoronitrobenzene in DMF (0.5 M).

-

Add DIPEA followed by the amine dropwise at 0°C (exothermic reaction).

-

Warm to RT and stir for 2–4 hours.

-

Checkpoint: The solution typically turns from pale yellow to deep orange/red (formation of nitroaniline).

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DIPEA salts.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce

-

Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation (

) if the molecule contains other halogens (Cl, Br) that must be preserved. -

Reagents: Iron powder (5 equiv),

(saturated aq. solution), Ethanol/Water (3:1). -

Procedure:

-

Suspend the nitroaniline from Step 1 in EtOH/Water.

-

Add Fe powder and

.[5] Heat to reflux (80°C) for 1–2 hours. -

Checkpoint: The deep orange color will fade to a pale brown/colorless solution (aniline formation).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Step 3: Oxidative Cyclization to Benzimidazole

Objective: Condense the resulting diamine with an aldehyde.

-

Reagents: Phenylenediamine intermediate (from Step 2), Aldehyde (1.0 equiv),

(Sodium metabisulfite, 1.2 equiv) or simply Air/DMSO. -

Procedure:

-

Dissolve diamine and aldehyde in DMF or Ethanol.[6]

-

Heat to 80–100°C.

-

Mechanism: Schiff base formation followed by intramolecular ring closure and oxidation.

-

Purification: Recrystallization from Ethanol.

-

Safety & Handling of Fluorinated Nitrobenzenes[7]

Working with nitro compounds requires strict adherence to safety protocols due to their energetic nature.

Thermal Hazards[8]

-

Decomposition: Nitrobenzenes are prone to exothermic decomposition. Never distill nitro residues to dryness.

-

DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC). If the onset of decomposition is <50°C from the reaction temperature, re-engineer the process.

Chemical Compatibility

-

Base Sensitivity: Strong bases (NaOH, KOH) in the presence of ketones/solvents can induce runaway reactions with nitro compounds (Janovsky reaction). Use mild bases like

or DIPEA whenever possible.

References

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of SOS1 Inhibitors Using 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

[1]

Abstract & Strategic Overview

The inhibition of the SOS1:KRAS protein-protein interaction (PPI) represents a breakthrough modality for targeting KRAS-driven cancers (e.g., KRAS G12C/D/V). Leading clinical candidates like BI-3406 and MRTX0902 utilize complex polysubstituted aromatic scaffolds to achieve the necessary steric complementarity within the SOS1 catalytic pocket.

This application note details the synthetic utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS: 502496-33-5).[1] This intermediate acts as a "linchpin" scaffold due to its orthogonal reactivity profile, allowing for the modular assembly of Next-Generation SOS1 inhibitors.

Chemical Logic of the Scaffold

The molecule features three distinct reactive handles, enabling a "Head-Core-Tail" synthetic strategy common in SOS1 drug discovery:

-

C5-Nitro (

): A masked aniline.[1][2] Once reduced, this amine serves as the nucleophile to attach the heteroaromatic core (e.g., Quinazoline or Phthalazine). -

C2-Fluoro (

): Activated by the para-nitro group.[1][2] It allows for Nucleophilic Aromatic Substitution ( -

C1-Bromo (

): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into the solvent-exposed region of the SOS1 binding site.[1][2] -

C3-Methyl (

): Provides essential steric bulk to lock the conformation (atropisomerism) or fill the hydrophobic cleft near SOS1 residues His905 and Tyr884.[1][2]

Synthetic Pathway Visualization[1][2]

The following flowchart illustrates the modular synthesis of an SOS1 inhibitor analog using the target starting material.

Caption: Modular synthetic workflow transforming 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene into a polysubstituted SOS1 inhibitor core.

Detailed Experimental Protocols

Protocol A: Functionalization (C2-Fluoro Displacement)

Objective: To introduce a side chain at the C2 position.[3] The Nitro group at C5 (para to Fluorine) strongly activates this position, making the reaction facile under mild conditions.

Reagents & Equipment:

-

Substrate: 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (1.0 eq)[1]

-

Nucleophile: Morpholine, substituted Piperazine, or Benzyl alcohol (1.2 eq)[2]

-

Base:

(2.0 eq) or DIPEA (2.5 eq)[2] -

Temperature:

[1][2]

Procedure:

-

Charge a reaction vessel with the substrate (1.0 eq) and

(2.0 eq).[2] -

Add anhydrous DMF (

). -

Add the nucleophile (1.2 eq) dropwise.[2]

-

Heat the mixture to

under -

Validation: Monitor by TLC/LC-MS. The disappearance of the starting material (

) and appearance of the product ( -

Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (

), dry over

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the C1-Br position.[1]

Critical Insight: Avoid standard catalytic hydrogenation (

Reagents:

-

Substrate: Product from Protocol A (1.0 eq)

-

Reductant: Iron powder (Fe, 5.0 eq)[2]

-

Catalyst/Electrolyte: Ammonium Chloride (

, 5.0 eq)[2] -

Solvent: Ethanol / Water (4:1 ratio)[2]

Procedure:

-

Dissolve the nitro-arene substrate in EtOH/Water.[1]

-

Add

and Iron powder. -

Heat to reflux (

) with vigorous stirring for 2–4 hours. -

QC Check: LC-MS should show the amine peak (

mass shift from nitro, or -

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with EtOAc. Concentrate the filtrate.

-

Note: The resulting aniline is air-sensitive; store under Argon or use immediately in Protocol C.[1]

Protocol C: Coupling to Heteroaromatic Core

Objective: Attach the newly formed aniline to a chloropyrimidine or chloroquinazoline core (common in BI-3406 analogs).[2]

Table 1: Coupling Conditions Optimization

| Method | Reagents | Conditions | Pros/Cons |

| Acid Catalyzed | HCl (4M in Dioxane), iPrOH | Reflux, 12h | Pro: Simple, no metal.[1] Con: May hydrolyze sensitive groups.[1][2] |

| Buchwald-Hartwig | Toluene, | Pro: High yield for sterically hindered amines.[2] Con: Metal scavenging required.[1][2] | |

| Base Mediated | NaH or LiHMDS, THF | Pro: Fast. Con: Requires strictly anhydrous conditions.[1] |

Recommended Procedure (Buchwald-Hartwig):

Scientific Integrity & Troubleshooting

Self-Validating Systems[1]

-

Regioselectivity Check: In Protocol A (

), the Fluorine at C2 is the only viable leaving group. The Bromine at C1 is unactivated for -

Atropisomerism: The C3-Methyl group creates a rotation barrier.[1] When coupling to bulky cores, you may observe rotamers in NMR. Perform High-Temperature NMR (

) to coalesce peaks for characterization.[1][2]

Safety & Handling

References

-

Boehringer Ingelheim. (2019).[1][2] Discovery of BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor. Proceedings of the National Academy of Sciences (PNAS).[2] [2]

-

Mirati Therapeutics (Bristol Myers Squibb). (2022).[2] Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry. [2]

-

BenchChem. (2025).[1][2][4] Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Fluoro-Nitrobenzenes.

-

Bayer AG. (2019).[2] Discovery of Potent SOS1 Inhibitors that Block RAS Activation via Disruption of the RAS–SOS1 Interaction (BAY-293).[2][3][5][6] ChemMedChem. [2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of Dibenz[b,f][1,4]oxazepines via Fluorinated Nitrobenzene Precursors

Abstract & Introduction

Tricyclic heterocycles, particularly dibenz[b,f][1,4]oxazepines , represent a "privileged scaffold" in medicinal chemistry.[1] This core structure is the pharmacophore for numerous CNS-active drugs, including the antipsychotic Loxapine and the antidepressant Amoxapine .[1]

Historically, synthesizing these fused ring systems involved harsh conditions and low-yielding copper-mediated couplings (Ullmann-type). However, the strategic use of fluorinated nitrobenzenes has revolutionized this pathway.[1]

This guide details a robust, high-yield protocol for synthesizing substituted dibenzoxazepines. By leveraging the unique electronic properties of the fluorine atom—specifically its high electronegativity which accelerates Nucleophilic Aromatic Substitution (

Why Fluorinated Nitrobenzenes?

While chloronitrobenzenes are cheaper, fluoronitrobenzenes are the superior choice for this application due to the "Element Effect" in

-

Mechanism: The rate-determining step in

is usually the nucleophilic addition, not the leaving group departure.[1] -

Advantage: Fluorine’s high electronegativity strongly stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy compared to chlorine or bromine [1].[1]

Mechanistic Pathway[2]

Understanding the reaction kinetics is vital for troubleshooting.[1] The synthesis proceeds via two distinct phases:[1][2][3][4]

-

Intermolecular

: The phenol nucleophile attacks the carbon bearing the fluorine.[1] The ortho-nitro group is essential here; it acts as an electron-withdrawing group (EWG) to activate the ring. -

Reductive Cyclization: The nitro group is reduced to an aniline, which then attacks the pendant ester (or aldehyde) to close the seven-membered ring.[1]

Visualization: Reaction Workflow

The following diagram illustrates the logical flow from starting materials to the final tricyclic core.

Figure 1: Stepwise workflow for the synthesis of the dibenzoxazepine core.

Experimental Protocols

Protocol A: Coupling (Etherification)

This step forms the diphenyl ether linkage. The choice of base and solvent is critical to prevent hydrolysis of the ester moiety on the salicylate.[1]

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 equiv)

-

Methyl Salicylate (1.1 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Methyl Salicylate (10 mmol) in DMF (20 mL). Add

(20 mmol) in one portion. -

Activation: Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol.

-

Addition: Add 1-Fluoro-2-nitrobenzene (10 mmol) dropwise.

-

Reaction: Heat the mixture to 80–90°C . Monitor by TLC (Hexane/EtOAc 4:1).

-

Note: Fluorine displacement is usually complete within 2–4 hours.[1] Chlorine analogs would require 12+ hours and higher temps (120°C+).

-

-

Workup: Pour the cooled mixture into ice-cold water (100 mL). The product (nitro-ester intermediate) usually precipitates as a solid. Filter, wash with water, and dry.[1][5]

-

Yield Expectation: 85–95%.

-

Protocol B: Reductive Cyclization

This step converts the nitro group to an amine, which spontaneously (or with mild heating) attacks the methyl ester to form the lactam ring.[1]

Reagents:

-

Nitro-ester intermediate (from Protocol A)

-

Iron Powder (325 mesh) (5.0 equiv)[1]

Procedure:

-

Suspension: Suspend the nitro-ester intermediate (5 mmol) in Glacial Acetic Acid (25 mL).

-

Reduction: Add Iron powder (25 mmol) slowly to prevent clumping.

-

Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Dilute with water and neutralize with saturated

. The tricyclic product will precipitate.[1] -

Purification: Recrystallize from Ethanol or Methanol.

Data Summary & Optimization

The following table compares the efficiency of Fluorine vs. Chlorine leaving groups in this specific scaffold synthesis [2].

| Parameter | Fluorinated Precursor | Chlorinated Precursor |

| Reaction Temp ( | 80°C | 120–140°C |

| Time to Completion | 2–3 Hours | 12–18 Hours |

| Yield (Step 1) | 92% | 74% |

| Impurity Profile | Low (Clean conversion) | High (Hydrolysis byproducts) |

Troubleshooting Guide

-

Problem: Low yield in Step 1.

-

Cause: Wet DMF causing ester hydrolysis.

-

Solution: Use anhydrous DMF and dry

in an oven before use.[1]

-

-

Problem: Incomplete Cyclization (Step 2).

-

Observation: Isolation of the "open" amino-ester.

-

Solution: The cyclization requires heat.[1] If using

(room temp), you will isolate the amino-ester. You must subsequently reflux this intermediate in Toluene or Xylene with a catalytic amount of p-TsOH to close the ring.

-

-

Safety Note: The reaction of fluoronitrobenzenes generates fluoride ions.[1][11] In the presence of protons, this can form HF, though in basic carbonate conditions, it forms KF (potassium fluoride).[1] Ensure glass waste is handled appropriately, although KF concentrations are generally safe for standard glassware in this context.[1]

Mechanistic Visualization (DOT)[1]

The following diagram details the electronic movement during the critical

Figure 2: The Meisenheimer complex is stabilized by the ortho-nitro group, while Fluorine's electronegativity lowers the energy barrier for formation.

References

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity.[11] Retrieved from [Link]

-

Zaware, N., & Ohlmeyer, M. (2014).[1][12] Recent Advances in Dibenzo[b,f][1,4]oxazepine Synthesis.[1][6][7][12][13][14] Journal of Heterocyclic Chemistry via ResearchGate.[1] Retrieved from [Link]

-

Naporra, F., et al. (2016).[1][13] Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern.[1][13] Pharmacological Research.[1] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. air.unimi.it [air.unimi.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsisinternational.org [rsisinternational.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. brainly.com [brainly.com]

- 12. researchgate.net [researchgate.net]

- 13. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preparation of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one starting material

Executive Summary

This application note details the optimized protocol for the preparation of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one , a critical pharmacophore in the development of kinase inhibitors (e.g., for oncology and immunological targets). While commercial sources exist, in-house preparation is often required to ensure high purity (>98%) and to facilitate late-stage functionalization.

The synthesis relies on the regioselective nitration of 1-(2-fluoro-3-methylphenyl)ethan-1-one. This guide provides a mechanistic rationale for the regioselectivity, a scalable experimental protocol, and a self-validating analytical framework.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features a tetra-substituted benzene ring. The primary challenge is installing the nitro group at the C5 position with high regiocontrol, avoiding the thermodynamically competitive C4 and C6 isomers.

-

Target: 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one

-

Starting Material: 1-(2-fluoro-3-methylphenyl)ethan-1-one (CAS: 865664-05-7)

Mechanistic Causality: The "Directing Effect" Matrix

Success depends on exploiting the cooperative directing effects of the substituents on the starting material.

-

Acetyl Group (-COCH₃) at C1: A strong electron-withdrawing group (EWG). It directs electrophiles to the meta position relative to itself (Position 3 and 5 ). Position 3 is blocked by the methyl group.

-

Fluoro Group (-F) at C2: An inductive deactivator but a resonance donor. It directs ortho/para . Para to C2 is Position 5 .

-

Methyl Group (-CH₃) at C3: An electron-donating group (EDG). It directs ortho/para . Ortho is Position 2 (blocked) and 4. Para is Position 6 .[1]

Figure 1: Analysis of competing directing effects. Cooperative vectors from Acetyl and Fluoro groups pinpoint Position 5.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one via nitration. Scale: 10.0 g input (Scale-up factor: Linear up to 100g).

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| 1-(2-fluoro-3-methylphenyl)ethanone | 152.17 | 1.0 | 10.0 g | Substrate |

| Potassium Nitrate (KNO₃) | 101.10 | 1.2 | 7.97 g | Nitrating Agent |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | Solvent | 100 mL | Solvent/Catalyst |

| Ice/Water | 18.02 | Excess | ~500 mL | Quench |

Step-by-Step Methodology

Step 1: Solubilization (0 - 5 °C)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

-

Charge the flask with Concentrated H₂SO₄ (80 mL) .

-

Cool the acid to 0 °C using an ice/salt bath.

-

Add 1-(2-fluoro-3-methylphenyl)ethan-1-one (10.0 g) dropwise (if liquid) or portion-wise (if solid) over 15 minutes.

-

Critical Control Point: Maintain internal temperature < 5 °C. The ketone may form an oxonium ion, generating heat.

-

Step 2: Nitration (0 - 10 °C)

-

In a separate beaker, dissolve KNO₃ (7.97 g) in Concentrated H₂SO₄ (20 mL) . Stir until fully dissolved.

-

Note: Using KNO₃/H₂SO₄ generates the nitronium ion (NO₂⁺) in situ more gently than fuming HNO₃, reducing over-nitration byproducts.

-

-

Transfer the nitration mixture to the addition funnel.

-

Add the KNO₃ solution dropwise to the reaction flask over 45 minutes .

-

Critical Control Point: The reaction is exothermic. Do NOT exceed 10 °C . Higher temperatures increase the formation of the C6-isomer and dinitro species.

-

-

Once addition is complete, allow the reaction to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours.

Step 3: Quench & Isolation

-

Prepare a beaker with 500 g of crushed ice .

-

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .

-

Combine organic layers and wash sequentially with:

-

Water (100 mL)

-

Saturated NaHCO₃ (2 x 100 mL) – Caution: CO₂ evolution.

-

Brine (100 mL)

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a yellow solid.

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (EtOH) . Allow to cool slowly to RT, then to 4 °C.

-

Filter the crystals and wash with cold hexanes.

-

Alternative: If purity is <95% by HPLC, perform flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3).

Quality Control & Self-Validation

To ensure scientific integrity, the product must be validated against specific structural markers.

NMR Interpretation Logic

The key to validating the regiochemistry (C5 vs C6 substitution) lies in the aromatic proton splitting patterns.

-

Target (5-Nitro isomer):

-

Protons remain at C4 and C6.

-

These protons are meta to each other.

-

Observable Signal: Two doublets (or multiplets) with a small coupling constant (J ~ 2–3 Hz ).

-

-

Impurity (6-Nitro isomer):

-

Protons remain at C4 and C5.

-

These protons are ortho to each other.

-

Observable Signal: Two doublets with a large coupling constant (J ~ 8–9 Hz ).

-

Acceptance Criteria:

-

¹H NMR (400 MHz, CDCl₃): δ ~8.5 (d, J=2.5 Hz, 1H, H-6), ~8.1 (dd, J=2.5, 6.0 Hz, 1H, H-4). Note: Chemical shifts are approximate; Coupling constant J < 3.0 Hz is the pass/fail metric.

-

HPLC Purity: >98% (Area %).

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of 1-(2-fluoro-3-methyl-5-nitrophenyl)ethan-1-one.

Safety & Handling

-

Nitration Risks: The reaction is highly exothermic. Runaway temperatures can lead to explosive decomposition. Always maintain cooling and add reagents slowly.

-

Acid Handling: Concentrated H₂SO₄ is corrosive. Use proper PPE (face shield, acid-resistant gloves).

-

Waste: Quenched nitration mixtures are acidic and contain nitrates. Neutralize before disposal according to local environmental regulations.

References

-

ChemBK. 1-(2-Fluoro-5-nitrophenyl)ethanone Synthesis & Properties. Retrieved February 19, 2026, from [Link]

- Google Patents.CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (Demonstrates nitration protocols for fluoro-acetophenones).

-